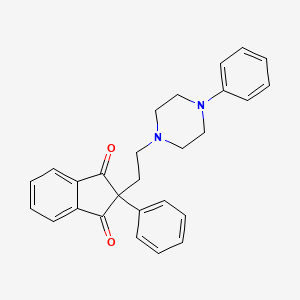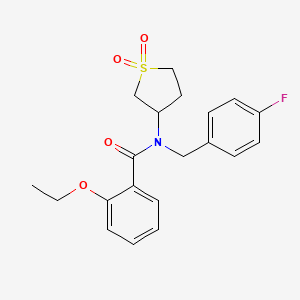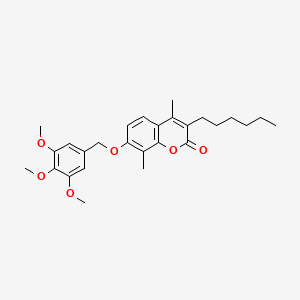
1,3-Indandione, 2-phenyl-2-(2-(4-phenyl-1-piperazinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a piperazine ring, and an indene-dione moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione typically involves multiple steps. One common method includes the alkylation of piperazine derivatives with appropriate alkylating agents, followed by cyclization reactions to form the indene-dione structure. The reaction conditions often involve the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
作用機序
The mechanism of action of 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
What sets 2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-1h-indene-1,3(2h)-dione apart is its unique indene-dione moiety, which contributes to its distinct chemical properties and potential applications. This structural feature is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
特性
CAS番号 |
21662-80-6 |
|---|---|
分子式 |
C27H26N2O2 |
分子量 |
410.5 g/mol |
IUPAC名 |
2-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]indene-1,3-dione |
InChI |
InChI=1S/C27H26N2O2/c30-25-23-13-7-8-14-24(23)26(31)27(25,21-9-3-1-4-10-21)15-16-28-17-19-29(20-18-28)22-11-5-2-6-12-22/h1-14H,15-20H2 |
InChIキー |
IKORCBCOANHNMJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12139742.png)
![1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139751.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139754.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12139755.png)
![(4E)-5-(2-fluorophenyl)-4-{hydroxy[4-(piperidin-1-ylsulfonyl)phenyl]methylidene}-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12139764.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139776.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12139778.png)

![2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B12139784.png)


![Ethyl 2-{2-[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acety lamino}acetate](/img/structure/B12139804.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12139809.png)
![1-(2-Methylphenoxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol](/img/structure/B12139816.png)
